molecular formula C15H19NO3S B2378148 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one CAS No. 2034456-59-0

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one

Cat. No. B2378148
CAS RN: 2034456-59-0
M. Wt: 293.38
InChI Key: LFKQPPRFVSIALX-UHFFFAOYSA-N
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Description

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one is a chemical compound with potential applications in scientific research. It belongs to the class of bicyclic compounds known as oxathiazepines and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

Versatile Intermediate for Synthesis

The compound has been identified as a versatile intermediate in the synthesis of various nucleosides and bicyclic structures. For example, 2-Azabicyclo[2.2.1]hept-5-en-3-one epoxide has been utilized as a versatile intermediate for synthesizing cyclopentyl carbocyclic 2-deoxy-, 3-deoxy-, and ara-ribonucleoside analogues, showcasing an efficient, short synthesis process (Belen M. Dominguez & P. Cullis, 1999).

Synthesis of Penicillin-Type β-Lactams

Another research application includes the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane , a basic skeleton of penicillins, demonstrating the compound's relevance in creating antibiotic structures, highlighting its foundational role in developing penicillin-type β-lactams (T. Chiba et al., 1985).

Bicyclic Tetrahydrofuran-fused β-lactams Synthesis

Research has also explored the synthesis of bicyclic tetrahydrofuran-fused β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates, offering an alternative method for preparing compounds with potential drug design applications (Karen Mollet, M. D’hooghe, & N. Kimpe, 2012).

Beta-Lactamase Inhibitor

The compound CP-45,899, related to this chemical structure, acts as a beta-lactamase inhibitor, extending the antibacterial spectrum of beta-lactams. It showcases the application in enhancing the effectiveness of antibiotics against resistant bacteria, indicating its significance in medical research and development (A. R. English et al., 1978).

Novel Schiff Base Synthesis

Additionally, the compound's framework has facilitated the synthesis of novel Schiff base derivatives from amoxicillin, indicating its utility in creating new molecules with potential antibacterial and fungicidal activities, emphasizing its role in synthesizing new pharmacologically active compounds (Wasfi Abood Al-Masoudi, H. Mohammad, & Adel Amin Hama, 2015).

properties

IUPAC Name

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-11-3-2-4-12(7-11)5-6-15(17)16-9-14-8-13(16)10-20(14,18)19/h2-4,7,13-14H,5-6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKQPPRFVSIALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CC3CC2CS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one

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